4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid
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Overview
Description
4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid, also known as CCVJ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCVJ is a member of the stilbene family, and its unique chemical structure makes it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid is not fully understood, but it is believed to act through multiple pathways. 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy metabolism. Additionally, 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid can induce apoptosis, or programmed cell death, in cancer cells. 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has been shown to increase the production of reactive oxygen species (ROS), which can induce cell death in cancer cells. 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has also been shown to have low toxicity and is well-tolerated in animal studies. However, 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has some limitations for lab experiments. The compound is insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid. One area of interest is the development of novel analogs of 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid that have improved properties, such as increased solubility and potency. Another area of interest is the investigation of the potential use of 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid can be synthesized through a multistep process that involves the reaction of 4-hydroxybenzaldehyde with ethyl cyanoacetate, followed by the addition of 3-chloro-4-(2-cyanobenzyl)phenol and sodium ethoxide. The resulting product is then subjected to a final reaction with 4-cyanobenzoic acid, which yields 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid. The synthesis of 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid is a challenging process that requires expertise in organic chemistry.
Scientific Research Applications
4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-cancer properties, and it has been investigated as a potential treatment for various types of cancer, including breast, colon, and lung cancer. 4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid has also been studied for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O4/c1-2-32-24-13-17(11-22(15-29)18-7-9-19(10-8-18)26(30)31)12-23(27)25(24)33-16-21-6-4-3-5-20(21)14-28/h3-13H,2,16H2,1H3,(H,30,31)/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIKRZURJOOANY-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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